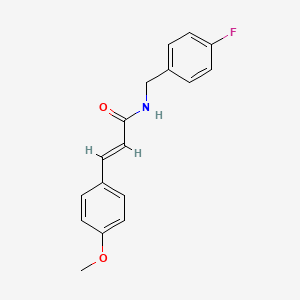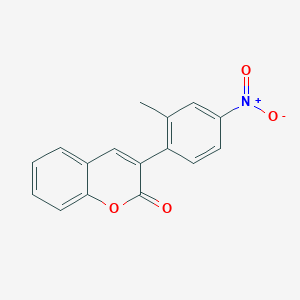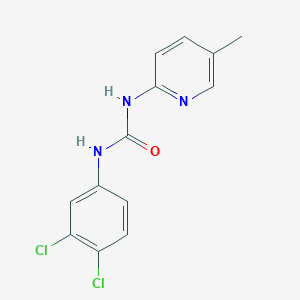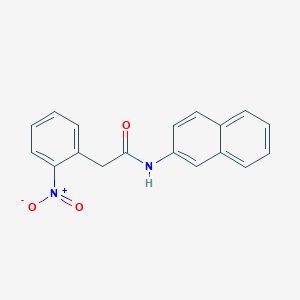
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide, also known as FBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FBA belongs to the class of acrylamides, which are widely studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has also been investigated for its anti-inflammatory and neuroprotective activities. In addition, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide induces apoptosis in cancer cells by activating the caspase-dependent pathway. N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in neuronal cells. The antimicrobial activity of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been found to have several biochemical and physiological effects. In cancer cells, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide induces apoptosis by activating the caspase-dependent pathway and inhibiting the expression of anti-apoptotic proteins. N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In neuronal cells, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been found to reduce oxidative stress and to protect against glutamate-induced excitotoxicity. In bacteria and fungi, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide disrupts the cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its high purity and stability. N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide may have limited solubility in certain solvents, which can be a challenge for some experiments. In addition, the mechanism of action of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide in vivo and to elucidate its mechanism of action. Another area of research is the development of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide-based antimicrobial agents. Studies are needed to determine the spectrum of activity of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide against different bacterial and fungal strains and to optimize its pharmacological properties. Finally, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide may have potential as a neuroprotective agent, and further studies are needed to explore this possibility.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-fluorobenzylamine with 4-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, and the yield of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is typically high. The purity of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVGPWDBFLRDS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)





![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)